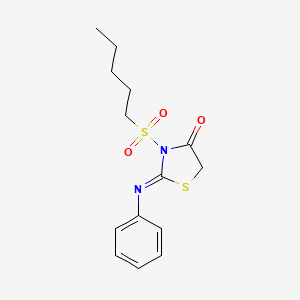

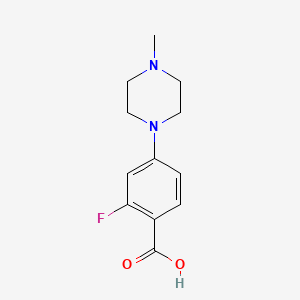

(Z)-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazolidin-4-one is a chemical scaffold that is often used in the development of anticancer agents . Derivatives of thiazolidin-4-one have been extensively researched and have shown significant anticancer activities .

Synthesis Analysis

Various synthetic strategies have been developed to create thiazolidin-4-one derivatives . These include synthetic, green, and nanomaterial-based synthesis routes .Molecular Structure Analysis

Thiazolidin-4-one derivatives have been synthesized via Ullmann reaction followed by condensation of 1-nitrophenyl-4-piperidones with thiosemicarbazides and then cyclisation with ethylchloroacetate .Chemical Reactions Analysis

Thiazolidin-4-one derivatives play a role in anticancer activity by inhibiting various enzymes and cell lines .Scientific Research Applications

1. Heterocyclic Synthesis and Structure Elucidation

Synthesis of Derivatives

4-Thiazolidinones, including compounds like (Z)-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one, serve as key intermediates in synthesizing various derivatives, such as 2-arylimino-5-arylidene-4-thiazolidinones. These are synthesized through nucleophilic addition reactions, highlighting their utility in heterocyclic synthesis (Behbehani & Ibrahim, 2012).

Structural Analysis

The use of X-ray single crystal technique in these syntheses aids in structure elucidation and determination of Z/E potential isomerism configurations, crucial for understanding the chemical behavior and potential applications of these compounds (Behbehani & Ibrahim, 2012).

2. Biological Activities and Applications

Medicinal Chemistry

1,3-Thiazolidin-4-ones, the class of compounds to which this compound belongs, are significant in medicinal chemistry. They are used as synthons for various biologically active compounds due to their diverse biological activities (Cunico, Gomes, & Vellasco, 2008).

Synthesis of Spiro-Heterocycles

The compound 2-phenylimino-1,3-thiazolidin-4-one is utilized in the synthesis of spiro-heterocycles, which are of interest due to their potential biological activities (Dalloul, 2009).

3. Eco-Friendly Synthesis Methods

- Green Chemistry Approaches: Novel synthesis methods, such as the "one-pot" multicomponent reaction utilizing microwave irradiation and activated fly ash catalysts, have been developed for thiazolidin-4-ones. These methods highlight the focus on eco-friendly and efficient synthesis techniques (Kanagarajan, Thanusu, & Gopalakrishnan, 2009).

4. Anticonvulsant Activity

- Potential in Neuropharmacology: Certain derivatives of 2-(substituted-imino)thiazolidin-4-ones, including those structurally related to this compound, have shown promise in anticonvulsant applications, demonstrating the potential of these compounds in neuropharmacology (Gong et al., 2013).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-pentylsulfonyl-2-phenylimino-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S2/c1-2-3-7-10-21(18,19)16-13(17)11-20-14(16)15-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFBKFLTHXTRAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCS(=O)(=O)N1C(=O)CSC1=NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2694335.png)

![4-(4-(Benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2694338.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((4-methoxyphenyl)sulfonyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2694346.png)

![4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2694347.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2694351.png)

![2-Chloro-N-[2-(4-methylphenyl)ethyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2694355.png)

![2-[(4-Fluorobenzyl)sulfonyl]benzoic acid](/img/structure/B2694356.png)